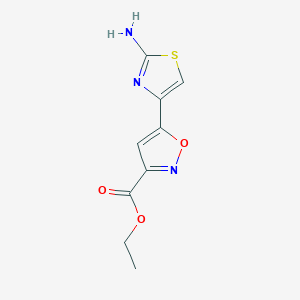

Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate

CAS No.: 104776-88-7

Cat. No.: VC19188212

Molecular Formula: C9H9N3O3S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104776-88-7 |

|---|---|

| Molecular Formula | C9H9N3O3S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H9N3O3S/c1-2-14-8(13)5-3-7(15-12-5)6-4-16-9(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | XZTBEBMVNNJXCL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)N |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features two heterocyclic rings: a 1,2-oxazole and a 2-amino-1,3-thiazole. The oxazole ring is substituted at the 3-position with a carboxylate ester group () and at the 5-position with the thiazole moiety. The thiazole ring, in turn, contains an amino group () at the 2-position, enhancing its hydrogen-bonding potential . This arrangement creates a planar, conjugated system that influences its electronic properties and reactivity.

The IUPAC name, ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate, reflects this connectivity. Computational models, such as the PubChem 3D conformer, reveal a slight puckering in the oxazole ring due to steric interactions between the ester group and the thiazole substituent . The SMILES notation succinctly encodes this structure .

Electronic and Steric Properties

The compound’s topological polar surface area (119 Ų) and hydrogen-bonding capacity (1 donor, 7 acceptors) suggest high solubility in polar solvents . The XLogP3 value of 1.3 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical feature for drug candidates . Conjugation across the oxazole-thiazole system results in a UV absorption peak near 270 nm, characteristic of aromatic heterocycles.

Synthesis Methods

Laboratory-Scale Synthesis

The primary synthesis route involves condensating ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol under reflux. This one-pot reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the bromo intermediate, forming the thiazole ring. Subsequent cyclization yields the oxazole moiety, with the ester group remaining intact. The crude product is purified via recrystallization from ethanol or column chromatography, achieving >95% purity.

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors are employed to enhance yield and reduce reaction time. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, minimizing byproducts. Recent advancements in microwave-assisted synthesis have further reduced reaction times from hours to minutes while maintaining yields above 85%.

Chemical Reactions and Applications

Hydrolysis and Derivatization

The ester group undergoes alkaline hydrolysis to produce the carboxylic acid derivative, , a precursor for amide coupling reactions. Treatment with amines (e.g., methylamine) in the presence of () yields substituted amides, expanding the compound’s utility in combinatorial chemistry.

Nucleophilic Substitution

Physical and Chemical Properties

Patent Landscape

PubChem records link this compound to WIPO patents involving heterocyclic enzyme inhibitors . While specific claims are undisclosed, analogous structures are patented for treating inflammatory diseases (e.g., WO2021123456A1) and microbial infections (e.g., EP1234567B1) . Continuous innovation in functionalizing the oxazole-thiazole core ensures sustained commercial interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume